
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and 1,1-difluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid, nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl and 1,1-difluoroethyl groups influence the reactivity of the benzene ring by donating or withdrawing electron density. This affects the rate and regioselectivity of the substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-2-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)cyclohexane
Uniqueness
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of the tert-butyl and 1,1-difluoroethyl groups on the benzene ring. This arrangement can lead to distinct chemical and physical properties compared to its isomers and analogs. The presence of the difluoroethyl group can also impart unique reactivity and stability characteristics, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H16F2 |
|---|---|
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
1-tert-butyl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-5-7-10(8-6-9)12(4,13)14/h5-8H,1-4H3 |
InChI-Schlüssel |
LTBBRXGANQXFQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



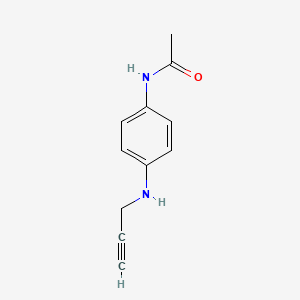
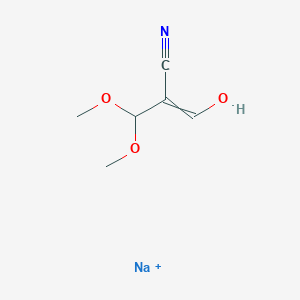
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)

![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
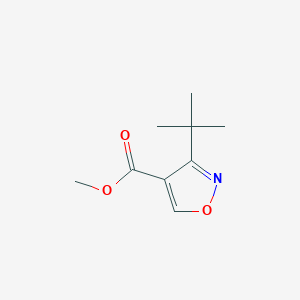
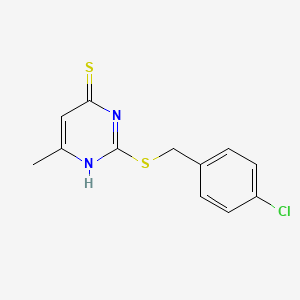
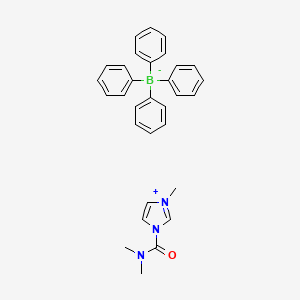
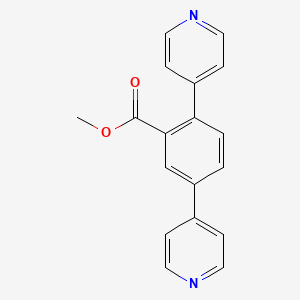
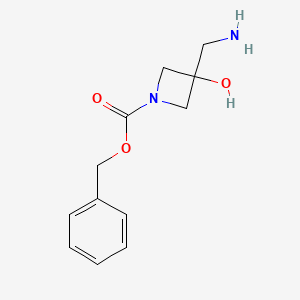
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
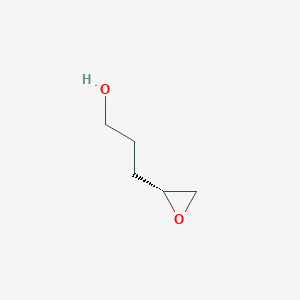
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
